Differential Cytotoxicity in Melanoma: Lupeol Exhibits Lower Potency than Betulinic Acid Derivatives in B16 Cells
In a comparative study evaluating apoptotic activity on murine melanoma B16 cells, lupeol and betulin demonstrated the weakest cytotoxicity (IC50 ≥ 100 µg/mL), whereas betulinic acid and its derivatives exhibited significantly higher potency [1]. This suggests that lupeol may be a preferred starting material or control compound when lower baseline cytotoxicity is desired.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ≥ 100 µg/mL |
| Comparator Or Baseline | Betulinic acid (IC50 = 76 µg/mL); 23-hydroxybetulinic acid (IC50 = 32 µg/mL); 3-oxo-23-hydroxybetulinic acid (IC50 = 22.5 µg/mL) |
| Quantified Difference | Lupeol is at least 1.3-fold less potent than betulinic acid and significantly less potent than its hydroxylated derivatives. |
| Conditions | Murine melanoma B16 cell line; in vitro cytotoxicity assay |
Why This Matters
This data is critical for researchers selecting a triterpene scaffold for melanoma studies, as lupeol offers a distinct, lower-cytotoxicity baseline compared to betulinic acid derivatives.
- [1] Apoptotic activity of betulinic acid derivatives on murine melanoma B16 cell line. AIMS Bioeng. 2024. View Source
